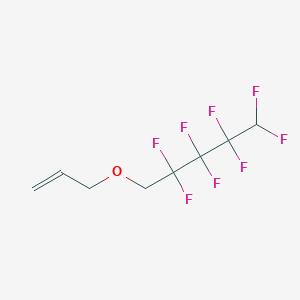

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Descripción general

Descripción

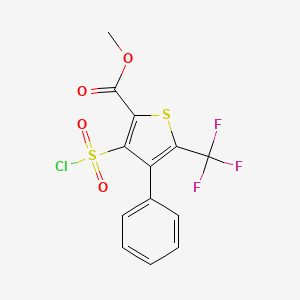

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, also known as APF, is an organic compound belonging to the class of ethers. It is a colorless liquid with a strong odor and is insoluble in water. It is used as a solvent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds. APF is an effective reagent for the synthesis of organic compounds and has a wide range of applications in organic synthesis.

Aplicaciones Científicas De Investigación

Iridium-Catalyzed Carbonyl Allylation Allyl ethers, such as allyl butyl ether and allyl 2-hydroxypropyl ether, are used in iridium-catalyzed carbonyl allylation. This process involves allylation of aldehydes with tin(II) chloride to produce homoallylic alcohols, indicating the potential application of allyl ethers in organic synthesis (Masuyama & Marukawa, 2007).

Protecting Groups in Synthetic Carbohydrate Chemistry Allyl ethers are widely used as protecting groups in synthetic carbohydrate chemistry. They are known for their isomerization into prop-1-enyl ether under specific conditions, crucial in synthesizing βGal 1,1-linked sugars, demonstrating their importance in carbohydrate-related synthetic processes (Nishida & Thiem, 1994).

Nickel-Catalyzed Allyl-Transfer Reactions In nickel-catalyzed reactions, allyl ethers like 2,7-Octadienyl isopropyl ether undergo transformations to form different compounds, illustrating the application of allyl ethers in nickel-catalyzed synthesis processes (Furukawa, Kiji, Yamamoto, & Tojo, 1973).

Transition Metal-Catalyzed Allylic Substitution Allyl ethers are crucial substrates in transition metal-catalyzed allylic substitution, beneficial for forming C-C, C-N, and C-O bonds. Their stability and presence in biologically active compounds make them noteworthy in this context (Butt & Zhang, 2015).

Sustainable Synthesis Methods Allyl ethers are valuable in developing sustainable synthesis methods for chemicals like 4-allyloxybutan-1-ol, used in environmentally friendly applications. This involves methods like phase transfer catalysis (PTC) and non-catalytic solvent-free conditions (Urbala, 2021).

Surface Modification for Antibiofilm Properties Octafluoropentyl methacrylate, related to the class of compounds including allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, is used for surface modification of materials like polyether ether ketone. This application is significant in producing anti-biofilm biocompatible devices, showing the material science application of such ethers (Amdjadi et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

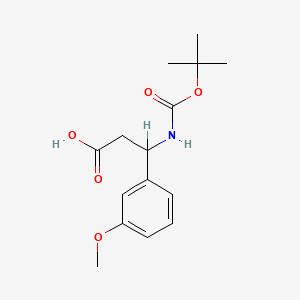

1,1,2,2,3,3,4,4-octafluoro-5-prop-2-enoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F8O/c1-2-3-17-4-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXXYZPZBSOJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381425 | |

| Record name | Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3108-07-4 | |

| Record name | Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)